Ceapin-A7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

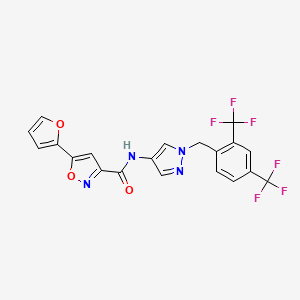

IUPAC Name |

N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F6N4O3/c21-19(22,23)12-4-3-11(14(6-12)20(24,25)26)9-30-10-13(8-27-30)28-18(31)15-7-17(33-29-15)16-2-1-5-32-16/h1-8,10H,9H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTDYOXTXGBHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Ceapin-A7: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceapin-A7 is a potent and highly selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR). Unlike general UPR inhibitors or protease inhibitors, this compound employs a novel mechanism of action. It functions by inducing a neomorphic inter-organelle tether between the endoplasmic reticulum (ER)-resident ATF6α and the peroxisomal transporter ABCD3.[1][2] This induced interaction sequesters ATF6α, preventing its requisite trafficking from the ER to the Golgi apparatus during ER stress.[3] By blocking this transport, this compound prevents the proteolytic cleavage and subsequent activation of ATF6α, thereby inhibiting the transcription of its target genes.[4] Its exquisite selectivity for ATF6α over the closely related ATF6β and other UPR branches makes it an invaluable tool for dissecting the specific roles of the ATF6α pathway in health and disease.[5]

The ATF6α Signaling Pathway

Under homeostatic conditions, ATF6α is a transmembrane protein localized to the ER, where its luminal domain is bound by the chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins in the ER (ER stress), BiP dissociates from ATF6α, unmasking a Golgi localization signal. This allows ATF6α to be packaged into COPII-coated vesicles and transported to the Golgi apparatus. In the Golgi, ATF6α is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases its N-terminal cytosolic fragment, a basic leucine zipper (bZIP) transcription factor (ATF6α-N). ATF6α-N then translocates to the nucleus to activate the transcription of UPR target genes, which are involved in protein folding, quality control, and ER-associated degradation (ERAD).

Core Mechanism of this compound Inhibition

The inhibitory action of this compound is not directed at the proteases (S1P, S2P) or the transcriptional activity of ATF6α-N. Instead, it physically traps the full-length ATF6α protein in the ER. A genome-wide CRISPR interference screen identified the peroxisomal transporter ABCD3 as essential for this compound's activity.

The core mechanism is as follows:

-

Ternary Complex Formation: this compound acts as a 'molecular glue', inducing a novel protein-protein interaction between the cytosolic domain of ATF6α and ABCD3.

-

Inter-organelle Tethering: This interaction forms a physical tether between the ER and the peroxisome, effectively anchoring ATF6α.

-

Sequestration and Transport Arrest: The ATF6α-Ceapin-A7-ABCD3 complex sequesters ATF6α into ER-based foci, rendering it incompetent for packaging into COPII vesicles.

-

Inhibition of Activation: By preventing ER-to-Golgi trafficking, this compound blocks ATF6α from accessing the S1P and S2P proteases, thus completely inhibiting its cleavage and activation.

This mechanism is exquisitely selective for ATF6α. This compound does not affect the trafficking or processing of ATF6β or SREBP, despite their reliance on the same COPII transport machinery and Golgi proteases.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various cellular assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC₅₀ (ATF6α Inhibition) | 0.59 µM | U2-OS | ATF6α Reporter Assay | |

| Effective Concentration | 6 µM | U2-OS | Inhibition of ATF6α Nuclear Translocation | |

| EC₅₀ (Cellular Activity) | 600 nM | HepG2 | Bile Acid Level Measurement | |

| ATF6β Inhibition | No effect up to 18.9 µM | HEK293 | Western Blot for ATF6β cleavage | |

| SREBP Inhibition | No effect | HEK293 | Western Blot for SREBP cleavage | |

| Cell Viability (No Stress) | No effect | Various | Cell Viability Assays | |

| Sensitization to ER Stress | ~2-fold increase | HeLa | Cell Viability with Thapsigargin (Tg) |

Experimental Protocols

The mechanism of this compound was elucidated through several key experimental approaches.

Protocol: Immunofluorescence Assay for ATF6α Translocation

This protocol is used to visually confirm that this compound inhibits the stress-induced movement of ATF6α from the ER to the nucleus.

-

Cell Culture: Plate U2-OS cells stably expressing GFP-ATF6α onto glass coverslips in a 24-well plate and culture overnight.

-

Compound Treatment: Pre-treat cells with either vehicle (DMSO) or this compound (e.g., 6 µM) for 1-2 hours.

-

ER Stress Induction: Add an ER stressor, such as Thapsigargin (100 nM) or Tunicamycin (2.5 µg/mL), to the appropriate wells. Incubate for 2-5 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization & Staining: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS. Stain with DAPI to visualize nuclei.

-

Imaging: Mount coverslips onto slides and image using a fluorescence microscope.

-

Analysis: In vehicle-treated, stressed cells, GFP signal will be concentrated in the nucleus. In this compound-treated, stressed cells, the GFP signal will be retained in the ER, often in distinct foci, and absent from the nucleus.

Protocol: Immunoprecipitation for ATF6α-ABCD3 Interaction

This protocol demonstrates the this compound-dependent physical association between ATF6α and ABCD3.

-

Cell Culture: Grow HEK293 cells expressing 3xFLAG-ATF6α in 100 mm plates.

-

Treatment: Treat cells with an ER stressor (e.g., 100 nM Thapsigargin) and either active this compound (6 µM) or an inactive analog, Ceapin-A5 (6 µM), for 30-60 minutes.

-

Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 1% LMNG, 50 mM Tris pH 7.4, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors and the respective Ceapin compound.

-

Immunoprecipitation: Incubate the clarified cell lysate with anti-FLAG antibody-conjugated magnetic beads for 1-2 hours at 4°C to pull down 3xFLAG-ATF6α and its binding partners.

-

Washing: Wash the beads extensively with lysis buffer containing a higher salt concentration (e.g., 300 mM NaCl) to reduce non-specific binding.

-

Elution: Elute bound proteins by boiling the beads in SDS sample buffer.

-

Analysis: Analyze the eluates via SDS-PAGE and Western Blot using antibodies against FLAG (for ATF6α) and ABCD3. A band for ABCD3 should appear only in the sample treated with active this compound. This result can be further confirmed by mass spectrometry analysis of the eluate.

References

- 1. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether | eLife [elifesciences.org]

- 2. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceapins inhibit ATF6α signaling by selectively preventing transport of ATF6α to the Golgi apparatus during ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch | eLife [elifesciences.org]

Ceapin-A7: A Selective Inhibitor of Activating Transcription Factor 6α (ATF6α)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activating transcription factor 6α (ATF6α) is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The development of selective inhibitors for UPR signaling components is of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of Ceapin-A7, a first-in-class, selective small-molecule inhibitor of ATF6α. We detail its mechanism of action, inhibitory activity, and selectivity. Furthermore, this guide provides detailed experimental protocols for key assays to study this compound's effects and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to ATF6α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations to ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the UPR, which aims to restore proteostasis. The UPR is mediated by three ER-resident transmembrane sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and ATF6α.

Under basal conditions, ATF6α is an inactive, full-length precursor protein localized to the ER membrane. Upon ER stress, it translocates to the Golgi apparatus, where it is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P). This releases its N-terminal cytosolic domain (ATF6α-N), a potent bZIP transcription factor. ATF6α-N then translocates to the nucleus and upregulates the expression of UPR target genes, including ER chaperones and folding enzymes, to enhance the protein-folding capacity of the ER.

This compound: A Potent and Selective ATF6α Inhibitor

This compound is a pyrazole amide compound identified through high-throughput screening as a selective inhibitor of the ATF6α branch of the UPR.[1] It offers a valuable tool for dissecting the physiological and pathological roles of ATF6α and represents a promising lead for drug development.

Quantitative Inhibitory Activity

This compound exhibits potent and selective inhibition of ATF6α signaling. The following table summarizes its key quantitative data.

| Parameter | Value | Cell Line/Assay | Reference(s) |

| IC50 | 0.59 µM (590 nM) | ERSE-luciferase reporter assay in 293T cells | [2][3][4][5] |

| Selectivity | No inhibition of ATF6β, IRE1, or PERK branches of the UPR | Various cell-based assays | |

| Mechanism | Traps ATF6α in the ER, preventing Golgi translocation | Microscopy and biochemical assays |

Effect on Downstream Target Gene Expression

This compound effectively inhibits the upregulation of ATF6α target genes induced by ER stress. This has been demonstrated through quantitative PCR (qPCR) analysis of key downstream effectors.

| Target Gene | Effect of this compound | ER Stress Inducer | Cell Line | Reference(s) |

| BiP (HSPA5) | Inhibition of ER stress-induced upregulation | Tunicamycin (Tm) or Thapsigargin (Tg) | U2-OS, HepG2 | |

| HSP90B1 | Inhibition of ER stress-induced upregulation | Thapsigargin (Tg) | HepG2 |

Mechanism of Action of this compound

This compound employs a unique mechanism of action, distinct from direct enzymatic inhibition of the S1P or S2P proteases. Instead, it "traps" ATF6α in the ER, preventing its translocation to the Golgi apparatus, a prerequisite for its activation.

A genome-wide CRISPR interference (CRISPRi) screen revealed that the function of Ceapins is dependent on the peroxisomal transporter ABCD3. This compound induces a neomorphic interaction between the cytosolic domain of ATF6α and ABCD3 on the surface of peroxisomes, effectively sequestering ATF6α and preventing its entry into COPII vesicles for transport to the Golgi.

Caption: ATF6α signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

ATF6α Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of ATF6α in response to ER stress and its inhibition by this compound.

Caption: Workflow for the ATF6α luciferase reporter assay.

Materials:

-

HEK293T or other suitable cells stably expressing an ERSE-luciferase reporter construct.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Thapsigargin (Tg) or Tunicamycin (Tm) stock solution.

-

This compound stock solution (in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the ERSE-luciferase reporter cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium. Also, prepare a solution of the ER stress inducer (e.g., 100 nM Tg).

-

Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Include control wells with vehicle (DMSO) only.

-

To the appropriate wells, add the ER stress inducer. Include control wells that are not treated with an ER stress inducer.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 18 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of luciferase assay reagent to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of ATF6α activity for each concentration of this compound relative to the ER stress-induced control and determine the IC50 value.

Western Blot Analysis of ATF6α Cleavage

This method is used to directly visualize the inhibition of ER stress-induced ATF6α cleavage by this compound.

Materials:

-

U2-OS or other suitable cells.

-

Complete growth medium.

-

ER stress inducer (Tg or Tm).

-

This compound.

-

Proteasome inhibitor (e.g., MG132).

-

RIPA lysis buffer supplemented with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against ATF6α.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the ER stress inducer and/or this compound for the desired time (e.g., 2-8 hours). In the last hour of treatment, add a proteasome inhibitor to prevent the degradation of the cleaved ATF6α-N fragment.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Use a low percentage acrylamide gel (e.g., 8%) to resolve the full-length (~90 kDa) and cleaved (~50 kDa) forms of ATF6α.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ATF6α antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of ATF6α

Immunoprecipitation (IP) can be used to isolate ATF6α and its interacting partners, such as ABCD3, to study the mechanism of this compound.

Caption: General workflow for immunoprecipitation of ATF6α.

Materials:

-

Cells expressing the protein of interest (e.g., HEK293T cells overexpressing tagged ATF6α).

-

This compound and ER stress inducer.

-

IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).

-

Anti-ATF6α antibody or antibody against the tag.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., Laemmli sample buffer).

Procedure:

-

Treat cells as required and lyse them in IP lysis buffer on ice.

-

Clear the lysate by centrifugation.

-

Pre-clear the lysate by incubating with control beads for 30-60 minutes at 4°C.

-

Transfer the supernatant to a new tube and add the primary antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

-

Analyze the eluate by Western blotting using antibodies against ATF6α and potential interacting partners like ABCD3.

Genome-wide CRISPRi Screen

A CRISPRi screen can be employed to identify genes that are essential for the activity of this compound, as was done to discover the role of ABCD3.

Procedure Outline:

-

Cell Line Generation: Create a stable cell line expressing dCas9-KRAB and a reporter for ATF6α activity (e.g., an ERSE-driven fluorescent protein).

-

Library Transduction: Transduce the cell line with a genome-wide sgRNA library at a low multiplicity of infection (MOI).

-

Selection: Select for transduced cells using an appropriate antibiotic.

-

Treatment: Treat the cell population with an ER stress inducer in the presence or absence of this compound.

-

FACS Sorting: Use fluorescence-activated cell sorting (FACS) to isolate cell populations with high and low reporter activity.

-

Sequencing and Analysis: Isolate genomic DNA from the sorted populations, amplify the sgRNA sequences, and perform next-generation sequencing to identify sgRNAs that are enriched or depleted in each population. This will reveal genes whose knockdown confers resistance or sensitivity to this compound.

Conclusion

This compound is a highly selective and potent inhibitor of ATF6α signaling. Its unique mechanism of trapping ATF6α in the ER through an induced interaction with the peroxisomal protein ABCD3 provides a novel strategy for modulating the UPR. This technical guide offers a comprehensive resource for researchers and drug developers, providing key data and detailed protocols to facilitate the study and application of this compound in various research and therapeutic contexts. The availability of this selective chemical probe will undoubtedly accelerate our understanding of the multifaceted roles of ATF6α in health and disease.

References

- 1. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]

- 4. protocols.io [protocols.io]

- 5. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]

The discovery and development of Ceapins for UPR inhibition.

An In-depth Technical Guide to the Discovery and Development of Ceapins for UPR Inhibition

Introduction

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway that maintains protein homeostasis within the endoplasmic reticulum (ER).[1][2][3] The UPR is orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6α (ATF6α).[4][5] When misfolded proteins accumulate in the ER, these sensors are activated to restore proteostasis. The ATF6α branch, in particular, plays a significant cytoprotective role, and its activation is linked to cell survival in various pathological conditions, including cancer.

Historically, the ATF6α signaling pathway was considered "undruggable". This changed with the discovery of Ceapins, a novel class of pyrazole amide compounds. These first-in-class small molecules selectively inhibit the ATF6α branch of the UPR, providing powerful tools to dissect its role in disease and offering a new avenue for therapeutic intervention. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of Ceapins.

Discovery of Ceapins

Ceapins were identified through a series of high-throughput, cell-based screens designed to find modulators of ATF6α signaling. The initial screen utilized a HEK293T cell line containing an ER stress-response element (ERSE) driving the expression of a luciferase reporter gene. This assay allowed for the quantification of ATF6α transcriptional activity.

A screen of over 100,000 compounds identified a pyrazole amide, designated Ceapin-A1 , that inhibited ER stress-induced luciferase activity. Further validation confirmed that Ceapin-A1 specifically blocked the ATF6α pathway without significantly affecting the IRE1 or PERK branches of the UPR. The name "Ceapin" was derived from the Irish verb 'ceap', meaning 'to trap', reflecting the compound's mechanism of retaining ATF6α in the ER.

A Neomorphic Mechanism of Action

The exquisite specificity of Ceapins for ATF6α over its close homolog ATF6β and the sterol response element binding protein (SREBP), which are processed by the same Golgi-resident proteases, pointed towards a unique mechanism of action beyond simple protease inhibition.

Initial Insights: Trapping ATF6α in the ER

Initial studies using fluorescence microscopy revealed that in the presence of Ceapins, GFP-tagged ATF6α formed distinct foci within the ER and was prevented from translocating to the Golgi apparatus upon ER stress. This trapping mechanism effectively sequesters ATF6α from the S1P and S2P proteases required for its activation.

Target Identification via CRISPRi Screen

To elucidate the molecular target of Ceapins, a genome-wide CRISPR interference (CRISPRi) screen was performed. This unbiased approach identified the peroxisomal transporter ABCD3 as a gene whose knockdown conferred resistance to Ceapin treatment. This surprising discovery implicated a different organelle in the mechanism of ATF6α inhibition.

Chemical-Induced Inter-Organelle Tethering

Structure-Activity Relationship (SAR) and Optimization

Following the identification of Ceapin-A1, SAR studies were conducted to improve potency and define the essential pharmacophore. These studies revealed that all four rings of the Ceapin-A1 structure were necessary for its activity. By modifying these rings, analogs with improved inhibitory capacity were synthesized. This effort led to the development of Ceapin-A7 , which demonstrated a nearly ten-fold increase in potency compared to the original hit.

Quantitative Data

The efficacy of Ceapin analogs has been quantified through various cellular assays. The half-maximal inhibitory concentrations (IC₅₀) highlight the successful optimization from Ceapin-A1 to the more potent this compound.

| Compound | ERSE-Luciferase IC₅₀ (μM) | Notes |

| Ceapin-A1 | 4.9 ± 1.2 | Initial hit compound. |

| Ceapin-A3 | 6.9 ± 0.7 | Phenyl ring substitution, comparable activity to A1. |

| Ceapin-A5 | > 30 | Inactive analog, used as a negative control. |

| This compound | 0.59 ± 0.17 | Optimized potent analog. |

Further quantitative analysis using qPCR confirmed that Ceapins inhibit the induction of endogenous ATF6α target genes, such as GRP78 (also known as HSPA5) and HERPUD1, in a dose-dependent manner. Cell viability assays demonstrated that while Ceapins have no toxicity in unstressed cells, they sensitize cells to ER stress-induced apoptosis, a phenotype consistent with the genetic ablation of ATF6α.

Experimental Protocols

ERSE-Luciferase Reporter Assay

This assay is fundamental for screening and quantifying the activity of ATF6α inhibitors.

-

Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of a promoter containing multiple ERSEs.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of test compounds (e.g., Ceapins) or vehicle (DMSO).

-

Induce ER stress using an agent like Thapsigargin (Tg) or Tunicamycin (Tm).

-

Incubate for a defined period (e.g., 9-16 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase values to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).

-

Calculate IC₅₀ values by plotting the normalized luciferase activity against the log of the compound concentration.

-

Genome-Wide CRISPRi Screen

This unbiased screen was pivotal in identifying ABCD3 as the molecular target of Ceapins.

-

Cell Line: K562 cells engineered to express dCas9-KRAB and the ERSE reporter system.

-

Procedure:

-

Transduce the cell line with a genome-scale sgRNA library.

-

Treat the pooled cell population with an ER stressor (Tunicamycin) and a sublethal dose of this compound.

-

Use Fluorescence-Activated Cell Sorting (FACS) to isolate cells that exhibit high reporter fluorescence, indicating resistance to Ceapin's inhibitory effect.

-

Isolate genomic DNA from the sorted resistant population and the control population.

-

Use next-generation sequencing to determine the enrichment of specific sgRNAs in the resistant population.

-

Bioinformatic analysis identifies genes whose knockdown confers resistance; in this case, ABCD3 was the top hit.

-

Immunofluorescence and Microscopy

This method is used to visualize the subcellular localization of ATF6α and its colocalization with other proteins.

-

Cell Line: U2-OS cells stably expressing GFP-ATF6α are commonly used.

-

Procedure:

-

Grow cells on glass coverslips.

-

Treat with vehicle (DMSO), ER stressor (Tg or Tm), and/or Ceapins for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with primary antibodies against target proteins (e.g., anti-ABCD3, anti-PEX14 for peroxisomes, anti-GM130 for Golgi).

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Mount coverslips on slides with a DAPI-containing mounting medium to stain nuclei.

-

Image using a confocal or widefield fluorescence microscope.

-

Analyze images for protein localization, foci formation, and colocalization using software like ImageJ or CellProfiler.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Procedure:

-

Compound Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle (DMSO) and incubate to allow for cell entry and target binding.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., ATF6α or ABCD3) remaining in the soluble fraction by Western blot or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

-

Conclusion

The discovery of Ceapins represents a significant breakthrough in the study of the Unfolded Protein Response. These molecules are not only the first selective inhibitors of the ATF6α pathway but also function through an unprecedented mechanism of chemically-induced inter-organelle tethering. By hijacking the peroxisomal protein ABCD3 to sequester ATF6α, Ceapins achieve remarkable specificity. The development from the initial hit, Ceapin-A1, to the potent analog, this compound, underscores the power of medicinal chemistry in optimizing small molecule probes. Ceapins provide invaluable tools for researchers to investigate the physiological and pathological roles of ATF6α and hold promise for the development of novel therapeutics for diseases characterized by ER stress, such as cancers and neurodegenerative disorders.

References

- 1. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether | eLife [elifesciences.org]

- 3. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent Effects of PERK and IRE1 Signaling on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ceapin-A7 in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains proteostasis within the endoplasmic reticulum (ER). Dysregulation of the UPR is implicated in a variety of diseases, making its constituent pathways attractive targets for therapeutic intervention. This technical guide provides an in-depth examination of Ceapin-A7, a selective small-molecule inhibitor of the Activating Transcription Factor 6α (ATF6α) branch of the UPR. We will delve into the unique mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for researchers investigating the UPR and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to the Unfolded Protein Response and ATF6α

The UPR is orchestrated by three ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under ER stress, these sensors activate distinct signaling cascades to restore protein folding homeostasis. ATF6α, a key transcriptional activator in this process, is normally held in an inactive state in the ER membrane. Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). The liberated N-terminal cytosolic fragment then migrates to the nucleus to activate the transcription of UPR target genes, including chaperones and folding enzymes.

This compound: A Selective Inhibitor of the ATF6α Pathway

This compound is a pyrazole amide compound that has been identified as a potent and selective inhibitor of the ATF6α branch of the UPR[1][2]. It exhibits high specificity for ATF6α, with minimal effects on the IRE1 and PERK pathways, as well as the closely related ATF6β and Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways[1].

Mechanism of Action: A Neomorphic Inter-Organelle Tether

The inhibitory action of this compound is not based on the conventional mechanisms of enzyme inhibition or receptor antagonism. Instead, this compound induces a novel protein-protein interaction, effectively tethering the ER-resident ATF6α to the peroxisomal transporter ABCD3[3]. This neomorphic, this compound-dependent interaction sequesters ATF6α in the ER, preventing its transit to the Golgi apparatus for proteolytic activation, even under conditions of ER stress[3]. This unique mechanism of "chemical-induced misdirection" accounts for the remarkable specificity of this compound.

dot

Caption: Mechanism of this compound action.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.59 µM | U2-OS | ERSE-luciferase reporter | |

| EC50 (Ceapin) | 600 nM | HepG2 CRISPRi | ERSE-mCherry reporter | |

| Tg IC50 (alone) | 7.1 nM | U2-OS | Cell viability | |

| Tg IC50 (+ this compound) | 4.5 nM | U2-OS | Cell viability |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the unfolded protein response.

Genome-Wide CRISPR Interference (CRISPRi) Screen

This protocol is adapted from the screen performed to identify the molecular target of this compound.

dot

Caption: CRISPRi screen workflow.

Materials:

-

K562 cells stably expressing dCas9-KRAB and an ATF6α-dependent mCherry reporter.

-

Genome-wide sgRNA library (e.g., Horlbeck et al., 2016).

-

Lentivirus packaging plasmids.

-

HEK293T cells for lentivirus production.

-

Polybrene.

-

Tunicamycin (Tm).

-

This compound.

-

Fluorescence-Activated Cell Sorter (FACS).

-

DNA extraction kit.

-

PCR reagents for library amplification.

-

Next-generation sequencing platform.

Procedure:

-

Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells using standard protocols.

-

Transduction: Transduce the K562 reporter cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

-

Selection: Select for transduced cells using the appropriate antibiotic resistance marker present in the sgRNA library vector.

-

Cell Treatment:

-

Culture the selected cells and expand the population.

-

Treat the cells with an ER stress inducer, such as Tunicamycin (e.g., 6 µg/ml for 16 hours), in the presence or absence of this compound (e.g., at its EC90, 3 µM).

-

-

FACS Sorting:

-

Harvest the cells and sort them based on mCherry fluorescence intensity using a FACS instrument.

-

Isolate populations with decreased (bottom 30%) and increased (top 30%) ATF6α reporter signaling for both the this compound treated and untreated samples.

-

-

Genomic DNA Extraction and Sequencing:

-

Extract genomic DNA from the sorted cell populations.

-

Amplify the sgRNA cassette from the genomic DNA by PCR.

-

Perform next-generation sequencing to determine the frequency of each sgRNA in the different populations.

-

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated, low-mCherry population compared to the control populations. This will identify gene knockdowns that confer resistance to this compound.

Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol is designed to identify proteins that interact with ATF6α in a this compound-dependent manner.

Materials:

-

HEK293 cells stably expressing 3xFLAG-tagged ATF6α.

-

Thapsigargin (Tg).

-

This compound and an inactive analog (Ceapin-A5).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).

-

Anti-FLAG M2 affinity gel.

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., 3xFLAG peptide solution).

-

Mass spectrometer.

Procedure:

-

Cell Treatment:

-

Culture 3xFLAG-ATF6α HEK293 cells to ~80-90% confluency.

-

Treat cells with an ER stress inducer like Thapsigargin (e.g., 100 nM) and either active this compound (e.g., 6 µM) or the inactive analog Ceapin-A5 (e.g., 6 µM) for a specified time (e.g., 4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer.

-

-

Elution: Elute the bound proteins from the beads using a 3xFLAG peptide solution.

-

Sample Preparation for Mass Spectrometry:

-

Precipitate the eluted proteins (e.g., with TCA).

-

Perform in-solution or in-gel trypsin digestion of the protein samples.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by LC-MS/MS.

-

Identify the proteins and perform label-free quantification to compare the protein abundance between the this compound and Ceapin-A5 treated samples. Proteins significantly enriched in the this compound sample are potential interactors.

-

ATF6α Reporter Assay

This assay is used to quantify the transcriptional activity of ATF6α in response to ER stress and its inhibition by this compound.

Materials:

-

HEK293T cells.

-

An ATF6α reporter plasmid (e.g., containing multiple ER Stress Response Elements (ERSE) driving a luciferase or fluorescent reporter gene).

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

ER stress inducers (e.g., Tunicamycin or Thapsigargin).

-

This compound.

-

Luciferase assay reagent or flow cytometer/plate reader for fluorescent reporters.

Procedure:

-

Transfection: Co-transfect HEK293T cells with the ATF6α reporter plasmid and the normalization control plasmid.

-

Cell Treatment:

-

After 24 hours, treat the cells with an ER stress inducer (e.g., 1 µg/ml Tunicamycin) in the presence of a dose range of this compound or vehicle control for 16-24 hours.

-

-

Reporter Measurement:

-

For luciferase reporters, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

For fluorescent reporters, measure the fluorescence intensity using a flow cytometer or a fluorescent plate reader.

-

-

Data Analysis:

-

Normalize the ATF6α reporter signal to the control reporter signal.

-

Plot the normalized reporter activity against the concentration of this compound to determine the IC50 value.

-

Immunofluorescence for Protein Colocalization

This protocol is used to visualize the this compound-induced colocalization of ATF6α and ABCD3.

Materials:

-

U2OS cells stably expressing GFP-ATF6α.

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody against ABCD3.

-

Fluorophore-conjugated secondary antibody.

-

DAPI for nuclear staining.

-

Confocal microscope.

Procedure:

-

Cell Culture and Treatment:

-

Grow U2OS-GFP-ATF6α cells on coverslips.

-

Treat the cells with this compound (e.g., 6 µM) or vehicle for a specified time (e.g., 2 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific binding with 5% BSA in PBS.

-

Incubate with the primary antibody against ABCD3 overnight at 4°C.

-

Wash and incubate with a fluorophore-conjugated secondary antibody.

-

-

Mounting and Imaging:

-

Stain the nuclei with DAPI.

-

Mount the coverslips on slides.

-

Image the cells using a confocal microscope, acquiring images for GFP-ATF6α, the ABCD3 antibody staining, and DAPI.

-

-

Analysis: Analyze the images for colocalization between the GFP-ATF6α and ABCD3 signals in the this compound treated cells compared to the control.

Conclusion

This compound represents a novel class of UPR inhibitors with a unique mechanism of action. Its high selectivity for the ATF6α pathway makes it an invaluable tool for dissecting the specific roles of this branch of the UPR in health and disease. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and to explore the broader implications of modulating ATF6α signaling. Further research into this compound and similar molecules holds promise for the development of new therapeutic strategies for a range of diseases characterized by ER stress and UPR dysregulation.

References

- 1. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch | eLife [elifesciences.org]

- 2. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether | eLife [elifesciences.org]

The Molecular Glue Mechanism of Ceapin-A7: A Technical Whitepaper on the Induced Interaction Between ATF6α and the Peroxisomal Transporter ABCD3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Ceapin-A7, a selective inhibitor of the Activating Transcription Factor 6α (ATF6α) branch of the Unfolded Protein Response (UPR). We will explore the novel finding that this compound functions as a molecular glue, inducing a neomorphic interaction between the endoplasmic reticulum (ER)-resident ATF6α and the peroxisomal transporter ABCD3. This tethering event effectively traps ATF6α, preventing its activation and downstream signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental designs.

Core Interaction: this compound as an Inducer of a Neomorphic Inter-Organelle Tether

The Unfolded Protein Response is a critical cellular stress response pathway. One of its key sensors, ATF6α, is an ER-resident transmembrane protein that, upon ER stress, translocates to the Golgi apparatus for proteolytic cleavage and activation. The activated N-terminal fragment of ATF6α then moves to the nucleus to upregulate the transcription of ER chaperone genes, such as BiP, to restore ER homeostasis[1][2][3].

Ceapins are a class of small molecules that selectively inhibit the ATF6α signaling pathway[4][5]. This compound is a potent analog that has been shown to trap ATF6α in the ER, preventing its transport to the Golgi. The basis for this specificity was revealed to be a previously unknown interaction with the peroxisomal ABC transporter, ABCD3.

A genome-wide CRISPR interference (CRISPRi) screen identified that the function of Ceapins is entirely dependent on ABCD3. Further proteomic studies established that in the presence of this compound, a physical association occurs between ER-resident ATF6α and the peroxisomal transporter ABCD3. This interaction is not observed with inactive Ceapin analogs, such as Ceapin-A5, highlighting the specific role of the active compound in mediating this inter-organelle tethering. In vitro binding assays with purified cytosolic domain of ATF6α and ABCD3 confirmed that this compound is directly responsible for tethering the two proteins.

Interestingly, this this compound-induced interaction does not inhibit the transporter activity of ABCD3. Measurements of bile acid levels, which are dependent on ABCD3 function, showed no significant changes in cells treated with this compound. This suggests that this compound's mechanism of action is not through the inhibition of either ATF6α or ABCD3 directly, but rather through the creation of a novel interaction that sequesters ATF6α.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound and its interaction with ATF6α and ABCD3.

| Compound | Target | Activity | Value | Reference |

| This compound | ATF6α | IC50 | 0.59 µM | |

| Ceapin-A1 | ATF6α | IC50 | 4.9 ± 1.2 µM | |

| Ceapin-A3 | ATF6α | IC50 | 6.9 ± 0.7 µM | |

| Ceapin-A2 | ATF6α | Activity | No detectable activity |

| Experimental Condition | Parameter | Value | Cell Line | Reference |

| This compound Treatment | EC50 for Bile Acid Measurement | 600 nM | HepG2 | |

| This compound Treatment | High Concentration for Bile Acid Measurement | 6 µM | HepG2 | |

| This compound Treatment | Concentration for IP-MS | 6 µM | 3xFLAG-ATF6α HEK293 | |

| Ceapin-A5 Treatment (inactive analog) | Concentration for IP-MS | 6 µM | 3xFLAG-ATF6α HEK293 | |

| Thapsigargin (Tg) Treatment | ER Stress Induction for IP-MS | 100 nM | 3xFLAG-ATF6α HEK293 | |

| This compound Treatment | Concentration for Western Blot | 6 µM | U2-OS | |

| This compound Treatment | Concentration for ATF6α Foci Formation | 5 µM | U2-OS |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the this compound-ATF6α-ABCD3 interaction are provided below.

Genome-wide CRISPR Interference (CRISPRi) Screen

-

Objective: To identify genes essential for the inhibitory activity of this compound on ATF6α signaling.

-

Methodology:

-

K562 cells stably expressing dCas9-KRAB and an mCherry transcriptional reporter dependent on ATF6α activation (ERSE reporter) were utilized.

-

These cells were transduced with a genome-wide sgRNA library.

-

The cell population was then divided and treated with either tunicamycin (Tm) to induce ER stress or Tm plus this compound at a high effective concentration (EC90, 3 µM) for 16 hours.

-

Fluorescence-activated cell sorting (FACS) was used to isolate cell populations with decreased ATF6α signaling (bottom 30% of the mCherry reporter signal).

-

Next-generation sequencing was performed on these sorted populations to quantify the frequencies of sgRNAs. Genes whose knockdown resulted in desensitization to this compound (i.e., sgRNAs enriched in the low-reporter population from the this compound treated group) were identified.

-

Immunoprecipitation-Mass Spectrometry (IP-MS)

-

Objective: To identify proteins that physically associate with ATF6α in a this compound-dependent manner.

-

Methodology:

-

HEK293 cells stably expressing 3xFLAG-tagged ATF6α were used.

-

Cells were treated with an ER stressor (100 nM thapsigargin, Tg) and either active this compound (6 µM) or the inactive analog Ceapin-A5 (6 µM).

-

Cells were lysed under non-denaturing conditions.

-

Anti-FLAG affinity purification was performed to immunoprecipitate 3xFLAG-ATF6α and its associated proteins.

-

The immunoprecipitated protein complexes were analyzed by mass spectrometry to identify proteins that specifically co-purified with ATF6α in the presence of this compound.

-

Reciprocal affinity purification using cells expressing GFP-ABCD3 was also performed to confirm the interaction.

-

In Vitro Binding Assay

-

Objective: To determine if this compound directly mediates the interaction between purified ATF6α and ABCD3.

-

Methodology:

-

The cytosolic domain of ATF6α (amino acids 2-90) and full-length ABCD3 were purified.

-

The purified proteins were incubated together in a binding assay in the presence of either vehicle (DMSO), inactive Ceapin-A5, or active this compound.

-

The formation of a complex between ATF6α(2-90) and ABCD3 was assessed, likely through a co-purification or pull-down-style assay, to determine if the association occurred only in the presence of this compound.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the expression of ATF6α target genes, such as BiP.

-

Methodology:

-

U2-OS cells were treated with or without an ER stressor in the absence or presence of 6 µM this compound for eight hours.

-

Cells were harvested and lysed to extract total protein.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with primary antibodies against BiP and a loading control (e.g., GAPDH).

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.

References

- 1. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoplasmic Reticulum Stress-responsive Transcription Factor ATF6α Directs Recruitment of the Mediator of RNA Polymerase II Transcription and Multiple Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATF6α regulates morphological changes associated with senescence in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether | eLife [elifesciences.org]

- 5. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch - PMC [pmc.ncbi.nlm.nih.gov]

Ceapin-A7: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceapin-A7 is a potent and selective small-molecule inhibitor of Activating Transcription Factor 6α (ATF6α), a key transducer of the Unfolded Protein Response (UPR). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. It outlines detailed experimental protocols for studying its mechanism of action and effects on cellular signaling pathways, and includes visual representations of these pathways and experimental workflows to facilitate understanding and application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a pyrazole amide derivative with the IUPAC name N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide[1]. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂F₆N₄O₃ | [1][2] |

| Molecular Weight | 470.33 g/mol | [1][2] |

| CAS Number | 2323027-38-7 | |

| IUPAC Name | N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

| SMILES | FC(F)(C1=CC(C(F)(F)F)=C(C=C1)CN2C=C(C=N2)NC(C3=NOC(C4=CC=CO4)=C3)=O)F | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the ATF6α branch of the Unfolded Protein Response. It exhibits potent inhibitory activity with an IC₅₀ of 0.59 μM in an ERSE-luciferase reporter assay.

Mechanism of Action: Inhibition of ATF6α Transport

Under endoplasmic reticulum (ER) stress, ATF6α is normally transported from the ER to the Golgi apparatus for proteolytic cleavage and activation. This compound inhibits this process by inducing a neomorphic interaction between the cytosolic domain of ATF6α and the peroxisomal transporter ABCD3. This interaction tethers ATF6α, preventing its translocation to the Golgi and subsequent activation. This mechanism is highly specific to ATF6α, with no significant inhibition of the closely related ATF6β or other UPR branches like IRE1 or PERK.

References

A Technical Guide to Investigating ATF6α Function Using Ceapin-A7

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. Activating Transcription Factor 6α (ATF6α) is a key transducer of the UPR, playing a pivotal role in cell survival and adaptation under ER stress. The recent discovery of Ceapin-A7, a highly selective and potent small-molecule inhibitor of ATF6α, has provided researchers with a powerful tool to dissect the specific functions of this signaling branch. This technical guide provides an in-depth overview of the ATF6α pathway, the mechanism of this compound, and detailed protocols for its application in investigating ATF6α function, supported by quantitative data and pathway visualizations.

Introduction: The ATF6α Branch of the Unfolded Protein Response

The endoplasmic reticulum (ER) is responsible for the folding and modification of a significant portion of the cell's proteins. Perturbations to this environment, such as nutrient deprivation, hypoxia, or genetic mutations, can lead to the accumulation of misfolded proteins, a condition known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a sophisticated signaling network initiated by three ER-resident sensors: PERK, IRE1α, and ATF6α.[1]

ATF6α is a type II transmembrane glycoprotein that, under basal conditions, is bound by the ER chaperone BiP (also known as GRP78).[2][3] Upon ER stress, the accumulation of unfolded proteins causes BiP to dissociate from ATF6α, unmasking a Golgi-localization signal. This allows ATF6α to be trafficked to the Golgi apparatus for proteolytic activation.[4][5] This activation cascade is critical for upregulating genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival. The specificity of ATF6α in regulating a distinct set of UPR target genes makes it a crucial subject of study in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The ATF6α Signaling Pathway

Under conditions of ER stress, ATF6α undergoes a multi-step activation process to become a functional transcription factor.

-

BiP Dissociation: In an unstressed state, the luminal domain of ATF6α is bound by the chaperone BiP. The accumulation of unfolded proteins competitively binds BiP, causing its release from ATF6α.

-

Translocation to Golgi: The dissociation of BiP exposes Golgi localization signals, facilitating the transport of the full-length ATF6α protein from the ER to the Golgi apparatus via COPII-coated vesicles.

-

Proteolytic Cleavage: Within the Golgi, ATF6α is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). S1P first cleaves the luminal domain, followed by S2P cleavage within the transmembrane domain.

-

Nuclear Translocation and Transcriptional Activation: This two-step cleavage releases the cytosolic N-terminal fragment of ATF6α (ATF6α-N). This active fragment then translocates to the nucleus, where it functions as a basic leucine zipper (bZIP) transcription factor. It binds to ER Stress Response Elements (ERSE) in the promoters of target genes to upregulate their expression. Key target genes include chaperones like BiP (HSPA5) and GRP94, and components of the ERAD pathway.

Figure 1. The ATF6α signaling pathway from ER stress to target gene activation.

This compound: A Specific Pharmacological Probe

This compound is a pyrazole amide compound identified as a potent and highly specific inhibitor of the ATF6α signaling pathway. It provides a significant advantage over genetic methods like siRNA, which can have off-target effects and do not offer the temporal control of a small molecule inhibitor.

Mechanism of Action

This compound does not inhibit the proteases S1P or S2P directly. Instead, its mechanism is unique:

-

ER Retention: this compound prevents the ER stress-dependent trafficking of ATF6α from the ER to the Golgi apparatus.

-

Induced Inter-Organelle Tethering: It achieves this by inducing a novel physical interaction between ER-resident ATF6α and the peroxisomal transporter ABCD3. This induced tethering effectively traps ATF6α, preventing its translocation and subsequent activation.

-

Exquisite Specificity: A key feature of this compound is its selectivity for ATF6α over its close homolog ATF6β and other UPR pathways like IRE1α and PERK. It also does not affect the processing of SREBP, another S1P/S2P substrate. This specificity makes it an invaluable tool for isolating the contributions of the ATF6α branch.

Figure 2. Mechanism of action for this compound, which induces ATF6α-ABCD3 tethering.

Quantitative Data and Physicochemical Properties

The efficacy and properties of this compound have been quantitatively characterized, providing essential data for experimental design.

| Parameter | Value | Reference(s) |

| Target | Activating Transcription Factor 6α (ATF6α) | |

| IC₅₀ | 0.59 µM | |

| Selectivity | Selective for ATF6α over ATF6β, IRE1α, and PERK pathways | |

| Molecular Weight | 470.33 g/mol | |

| Formula | C₂₀H₁₂F₆N₄O₃ | |

| Solubility | Up to 100 mM in DMSO; Up to 10 mM in ethanol | |

| Storage | Store powder at -20°C |

Experimental Protocols for Investigating ATF6α Function

This compound can be employed in a variety of assays to probe the role of ATF6α in cellular processes. Below are detailed protocols for key experiments.

Figure 3. General experimental workflow for using this compound to study ATF6α.

Western Blot Analysis of ATF6α Cleavage

This protocol is used to directly visualize the inhibitory effect of this compound on the proteolytic activation of ATF6α.

-

Objective: To detect the full-length (p90) and cleaved nuclear (p50) forms of ATF6α.

-

Materials:

-

Cells (e.g., U2-OS, HEK293T, HepG2)

-

ER stress inducer (e.g., Thapsigargin (Tg) at 100-300 nM or Tunicamycin (Tm) at 1-5 µg/mL)

-

This compound (stock in DMSO)

-

Proteasome inhibitor (e.g., MG132 at 10 µM)

-

RIPA buffer with protease inhibitors

-

Primary antibodies: anti-ATF6α, anti-GAPDH (loading control)

-

Secondary antibodies (HRP-conjugated)

-

-

Protocol:

-

Seed cells to achieve 70-80% confluency on the day of the experiment.

-

Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce ER stress by adding Tg or Tm to the media. A typical incubation time is 2-8 hours.

-

Crucial Step: One hour before harvesting, add a proteasome inhibitor like MG132. This prevents the rapid degradation of the cleaved ATF6α-N fragment, making it easier to detect.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE, transferring proteins to a PVDF membrane.

-

Probe with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate.

-

-

Expected Results: In cells treated with an ER stressor alone, a band corresponding to the cleaved ATF6α-N (~50-60 kDa) will appear. In cells co-treated with this compound, this band will be significantly reduced or absent, while the full-length p90 band remains.

qRT-PCR for ATF6α Target Gene Expression

This method quantifies the functional consequence of ATF6α inhibition on the transcription of its downstream target genes.

-

Objective: To measure mRNA levels of ATF6α target genes (e.g., HSPA5 (BiP), GRP94, HERPUD1).

-

Materials:

-

Treated cell pellets (from a parallel experiment to 4.1)

-

RNA extraction kit (e.g., NucleoSpin RNA II)

-

cDNA synthesis kit (e.g., AMV reverse transcriptase)

-

qPCR master mix (e.g., KAPA SYBR FAST)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

-

Protocol:

-

Treat cells as described in the Western Blot protocol (4.1, steps 1-3). A 4-8 hour stress induction is typically sufficient.

-

Harvest cells and extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from an equal amount of RNA for all samples.

-

Perform quantitative PCR using primers for target genes.

-

Analyze data using the ΔΔCt method, normalizing to the housekeeping gene.

-

-

Expected Results: ER stress will induce a significant upregulation of ATF6α target gene mRNA. Co-treatment with this compound will blunt this upregulation, demonstrating functional inhibition of the pathway.

Immunofluorescence Microscopy of ATF6α Localization

This technique provides a visual confirmation of this compound's mechanism of action by observing the subcellular localization of ATF6α.

-

Objective: To visualize the retention of ATF6α in the ER and its failure to translocate to the Golgi/nucleus.

-

Materials:

-

Cells grown on coverslips (U2-OS cells are commonly used)

-

ER stress inducer (Tg or Tm)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibodies: anti-ATF6α, anti-GM130 (Golgi marker), anti-GRP94 (ER marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

-

Protocol:

-

Seed cells on sterile glass coverslips in a multi-well plate.

-

Treat cells with vehicle, ER stressor, this compound, or a combination for 2-5 hours.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with corresponding fluorescent secondary antibodies and DAPI for 1 hour.

-

Mount coverslips on slides and image using a confocal or fluorescence microscope.

-

-

Expected Results: In unstressed cells, ATF6α shows a reticular ER pattern. Upon ER stress, a portion of the signal will translocate to the nucleus. In cells treated with this compound (with or without stress), ATF6α will be observed in distinct foci within the ER, and nuclear translocation will be inhibited.

Investigating the Role of ATF6α in Apoptosis

A critical question in UPR signaling is how the cell switches from a pro-survival to a pro-apoptotic response under chronic or overwhelming stress. This compound can be used to investigate the specific contribution of ATF6α to this process. While the PERK-CHOP and IRE1-JNK axes are major drivers of ER stress-induced apoptosis, the role of ATF6α is more complex. Some studies suggest it is primarily pro-survival, while others indicate it can contribute to apoptosis by upregulating pro-apoptotic factors.

By using this compound, researchers can pharmacologically isolate the ATF6α branch and assess its impact on cell viability during prolonged ER stress, often measured by assays like Annexin V/PI staining or caspase activation in combination with the protocols described above.

Conclusion

This compound represents a first-in-class pharmacological tool that enables the precise investigation of the ATF6α branch of the UPR. Its high specificity allows researchers to delineate the unique roles of ATF6α in maintaining ER homeostasis, responding to stress, and contributing to disease pathology. The experimental protocols outlined in this guide provide a robust framework for utilizing this compound to gain deeper insights into the complex functions of ATF6α, paving the way for potential therapeutic strategies targeting this critical signaling pathway.

References

- 1. ATF6alpha optimizes long-term endoplasmic reticulum function to protect cells from chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activating transcription factor 6 protects against endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound potentiates lipopolysaccharide-induced endothelial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATF6α regulates morphological changes associated with senescence in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ceapin-A7 in Inducing Inter-Organelle Tethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceapin-A7 is a potent and selective small molecule inhibitor of Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR).[1] Its mechanism of action is unique, involving the induction of a neomorphic inter-organelle tether between the endoplasmic reticulum (ER) and peroxisomes.[2][3] This guide provides an in-depth technical overview of the core mechanisms of this compound, focusing on its role in inducing these organelle tethers. It includes a summary of quantitative data, detailed experimental protocols for key validation experiments, and visualizations of the signaling pathways and experimental workflows.

Introduction

The unfolded protein response is a critical cellular stress response that maintains proteostasis in the endoplasmic reticulum. One of the three primary sensors of the UPR is ATF6α. Under ER stress, ATF6α translocates to the Golgi apparatus for proteolytic cleavage, after which its N-terminal fragment acts as a transcription factor to upregulate UPR target genes. This compound was identified as a selective inhibitor of the ATF6α branch of the UPR. Subsequent research revealed that this compound functions through a novel mechanism of "chemical-induced misdirection." It induces a physical association between the ER-resident ATF6α and the peroxisomal transporter ABCD3, effectively sequestering ATF6α and preventing its translocation to the Golgi. This tethering of the ER to peroxisomes is a neomorphic function induced by this compound and does not rely on the known functions of either ATF6α or ABCD3.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and characterization of this compound.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for ATF6α Inhibition | 0.59 μM | - | |

| EC50 for Bile Acid Level Assay | 600 nM | HepG2 | |

| Effective Concentration in CRISPRi Screen (EC90) | 3 μM | K562 | |

| Concentration for Affinity Purification | 6 μM | HEK293 | |

| Concentration for inhibiting ATF6β-N production | No effect up to 18.9 μM | - |

Table 2: Experimental Concentrations of this compound and Controls

| Experiment | This compound Concentration | Inactive Analog (Ceapin-A5) Concentration | ER Stressor | Cell Line | Reference |

| CRISPRi Screen | 3 μM | - | Tunicamycin (Tm) | K562 | |

| Affinity Purification-Mass Spectrometry | 6 μM | 6 μM | Thapsigargin (Tg, 100 nM) | 3xFLAG-ATF6α HEK293 | |

| Bile Acid Level Measurement | 600 nM and 6 μM | - | - | HepG2 | |

| Immunofluorescence | - | - | - | U2OS | |

| In vitro Binding Assay | - | Present | - | Purified Proteins |

Signaling and Experimental Visualizations

This compound-Induced ER-Peroxisome Tethering Pathway

Caption: this compound induces a tether between ER-localized ATF6α and peroxisomal ABCD3.

CRISPRi Screen Experimental Workflow

Caption: Workflow for identifying this compound's target using a CRISPRi screen.

Affinity Purification-Mass Spectrometry Workflow

References

- 1. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceapins block the unfolded protein response sensor ATF6α by inducing a neomorphic inter-organelle tether | eLife [elifesciences.org]

- 3. walterlab.ucsf.edu [walterlab.ucsf.edu]

Methodological & Application

Ceapin-A7: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceapin-A7 is a potent and selective small molecule inhibitor of Activating Transcription Factor 6α (ATF6α), a key sensor in the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). ATF6α plays a crucial role in restoring ER homeostasis, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[2][3] this compound offers a valuable tool for studying the specific roles of the ATF6α branch of the UPR.

This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, enabling researchers to investigate the functional consequences of ATF6α inhibition.

Mechanism of Action

This compound does not directly inhibit the enzymatic activity of the proteases that cleave ATF6α. Instead, it acts through a novel mechanism by inducing a neomorphic inter-organelle tether.[4] Specifically, this compound promotes a physical association between the ER-resident ATF6α and the peroxisomal transporter ABCD3. This induced interaction traps ATF6α in the ER, preventing its translocation to the Golgi apparatus for proteolytic activation, even under conditions of ER stress. This inhibitory action is highly selective for ATF6α, with no significant effect on the other two branches of the UPR (IRE1 and PERK) or the closely related ATF6β.

Signaling Pathway of ATF6α Inhibition by this compound

Caption: this compound inhibits ATF6α by inducing its tethering to ABCD3, preventing its translocation to the Golgi for activation in response to ER stress.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 0.59 µM | - |

Table 2: Recommended this compound Concentrations for Cell Culture Experiments

| Experiment Type | Cell Line Examples | Suggested Concentration Range | Treatment Duration | Reference(s) |

| Inhibition of ATF6α Cleavage | U2-OS, HEK293 | 6 µM | 2 - 8 hours | |

| Reporter Gene Assays | K562, HEK293T | 3 - 6 µM | 10 - 16 hours | |

| Gene Expression Analysis (qPCR) | HepG2 | 6 µM | 4 hours | |

| Cell Viability/Cytotoxicity | U2-OS, DU145, PC-3 | 6 - 15 µM | 12 - 24 hours | |

| Immunofluorescence | U2-OS | 5 - 6 µM | 2 hours - 24 hours | |

| Colony Formation/Tumor Sphere Assay | DU145, PC-3 | 10 µM | Every 3 days |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO up to 100 mM.

-

To prepare a 10 mM stock solution, dissolve 4.7 mg of this compound (MW: 470.33 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

General Protocol for this compound Treatment in Cell Culture

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm)), if applicable

-

Vehicle control (DMSO)

Workflow Diagram:

Caption: A generalized workflow for treating cultured cells with this compound.

Procedure:

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-90%) overnight.

-

Preparation of Working Solution: Dilute the this compound stock solution in complete culture medium to the desired final concentration. For example, to achieve a final concentration of 6 µM from a 10 mM stock, perform a 1:1667 dilution. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Treatment:

-

This compound alone: Aspirate the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

-

Co-treatment with ER stress inducer: If investigating the effect of this compound on ER stress-induced ATF6α activation, cells can be pre-treated with this compound for a specific duration (e.g., 30 minutes to 1 hour) before adding the ER stress inducer. Alternatively, they can be treated simultaneously.

-

-

Incubation: Incubate the cells for the experimentally determined duration (refer to Table 2).

-

Endpoint Analysis: Following incubation, harvest the cells for downstream analysis.

Western Blot Analysis of ATF6α Cleavage and BiP Upregulation

Objective: To assess the inhibitory effect of this compound on ER stress-induced ATF6α cleavage and the subsequent upregulation of its target gene, BiP.

Specific Protocol:

-

Cell Culture and Treatment:

-

Seed U2-OS cells in 6-well plates.

-

Treat the cells with 6 µM this compound or vehicle (DMSO) for 1 hour.

-

Induce ER stress by adding 100 nM Thapsigargin (Tg) or 2.5 µg/mL Tunicamycin (Tm) for an additional 2-8 hours.

-

To prevent the degradation of the cleaved ATF6α fragment, a proteasomal inhibitor (e.g., 10 µM MG132) can be added 1 hour prior to cell lysis.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-